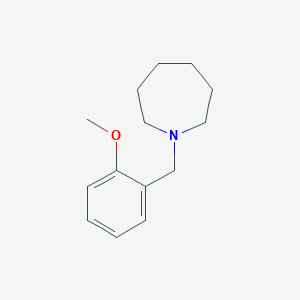

N-benzyl-N-ethyl-3,4-dimethylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-benzyl-N-ethyl-3,4-dimethylbenzamide, also known as DEET, is a widely used insect repellent. It was first developed by the US Army in the 1940s for use by soldiers in tropical areas. Since then, it has become a popular commercial product used by millions of people worldwide. DEET is known for its effectiveness in repelling a wide range of insects, including mosquitoes, ticks, and fleas.

Mechanism of Action

The exact mechanism of N-benzyl-N-ethyl-3,4-dimethylbenzamide's insect repellent activity is not fully understood. However, it is believed that N-benzyl-N-ethyl-3,4-dimethylbenzamide works by interfering with the insect's ability to detect and respond to chemical signals in their environment. N-benzyl-N-ethyl-3,4-dimethylbenzamide has been shown to inhibit the activity of certain odorant receptors in insects, which makes it difficult for them to detect the presence of humans or animals.

Biochemical and Physiological Effects:

N-benzyl-N-ethyl-3,4-dimethylbenzamide has been shown to have low toxicity in humans and other mammals. However, it can cause skin irritation and allergic reactions in some individuals. N-benzyl-N-ethyl-3,4-dimethylbenzamide is metabolized in the liver and excreted in the urine. It has been shown to have no significant effects on the liver or kidney function in humans. N-benzyl-N-ethyl-3,4-dimethylbenzamide has also been shown to have no significant effects on the reproductive or developmental systems in animals.

Advantages and Limitations for Lab Experiments

N-benzyl-N-ethyl-3,4-dimethylbenzamide is a widely used insect repellent and is readily available for use in laboratory experiments. It is effective against a wide range of insects and can be used in a variety of experimental settings. However, N-benzyl-N-ethyl-3,4-dimethylbenzamide can be expensive, and its effectiveness can vary depending on the concentration and formulation used. In addition, N-benzyl-N-ethyl-3,4-dimethylbenzamide can be toxic to some types of laboratory animals, which limits its use in certain types of experiments.

Future Directions

There are several areas of future research related to N-benzyl-N-ethyl-3,4-dimethylbenzamide. One area of research is the development of new and more effective insect repellents. This involves studying the structure-activity relationship of N-benzyl-N-ethyl-3,4-dimethylbenzamide and other insect repellents to identify new compounds with improved insect repellent properties. Another area of research is the study of the environmental impact of N-benzyl-N-ethyl-3,4-dimethylbenzamide and other insect repellents. This involves studying the degradation and persistence of N-benzyl-N-ethyl-3,4-dimethylbenzamide in the environment and its potential effects on non-target organisms. Finally, there is a need for more research on the safety and toxicity of N-benzyl-N-ethyl-3,4-dimethylbenzamide in humans and other animals. This includes studying the long-term effects of N-benzyl-N-ethyl-3,4-dimethylbenzamide exposure on human health and the development of new and safer insect repellents.

Synthesis Methods

N-benzyl-N-ethyl-3,4-dimethylbenzamide is synthesized through a multistep process that involves the reaction of benzyl chloride with ethylamine to produce N-benzyl-N-ethylamine. This intermediate is then reacted with 3,4-dimethylbenzoyl chloride to produce N-benzyl-N-ethyl-3,4-dimethylbenzamide. The final product is purified through a series of recrystallizations and distillations to obtain a pure compound.

Scientific Research Applications

N-benzyl-N-ethyl-3,4-dimethylbenzamide has been extensively studied for its insect repellent properties. It has been shown to be effective against a wide range of insects, including mosquitoes, ticks, and fleas. N-benzyl-N-ethyl-3,4-dimethylbenzamide is also used as a model compound in the study of insect olfaction, which is the process by which insects detect and respond to chemical signals in their environment. N-benzyl-N-ethyl-3,4-dimethylbenzamide has been used to study the structure-activity relationship of insect repellents, which helps in the development of new and more effective insect repellents.

properties

IUPAC Name |

N-benzyl-N-ethyl-3,4-dimethylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO/c1-4-19(13-16-8-6-5-7-9-16)18(20)17-11-10-14(2)15(3)12-17/h5-12H,4,13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDGIGRVPHXVPTI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC=CC=C1)C(=O)C2=CC(=C(C=C2)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-N-ethyl-3,4-dimethylbenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N~2~-(4-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5799415.png)

![5-(1-piperidinylcarbonyl)-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B5799426.png)

![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-(2-nitrophenyl)acrylamide](/img/structure/B5799431.png)

![N'-{[(2-chlorophenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5799442.png)

![2-naphthyl(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanone](/img/structure/B5799451.png)

![1-methyl-4-{[5-(2-nitrophenyl)-2-furyl]methyl}piperazine](/img/structure/B5799453.png)

![methyl 2-({[(2-cyclopropylphenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5799458.png)

![N-[4-({[2-(methylthio)phenyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B5799466.png)